molecular formula C9H9Cl2N3O B2405843 [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride CAS No. 1228880-21-4

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride

Cat. No. B2405843
CAS RN: 1228880-21-4
M. Wt: 246.09
InChI Key: BRMLOZOANYHZOD-UHFFFAOYSA-N
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Description

“[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride” is a heterocyclic compound . It is related to other compounds such as “(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride” and “3-(2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)ethylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amine”, which have shown excellent activity against Staphylococcus aureus and Escherichia coli strains .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of “5-(4-Chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide” starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .


Molecular Structure Analysis

The molecular structure of “[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride” is characterized by a five-membered oxadiazole ring attached to a 4-chlorophenyl group . The oxadiazole ring contains two carbon atoms, one oxygen atom, and two nitrogen atoms .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Researchers have investigated its antiviral properties, particularly against the tobacco mosaic virus (TMV) . Notably, compounds 7b and 7i demonstrated certain anti-TMV activity.

Medicinal Chemistry

Sulfonamide derivatives, including this compound, have been associated with antibiotic revolution in medicine. Their wide range of biological activities makes them intriguing candidates for drug development . Further exploration could reveal potential applications in treating various diseases.

Agricultural Applications

While sulfonamide derivatives are primarily studied for medicinal purposes, they’ve also shown promise in agriculture. Some derivatives possess herbicidal properties, making them relevant for crop protection . Investigating the effects of this compound on plant health and growth could be valuable.

Bioactivity Beyond Antiviral Effects

1,3,4-Thiadiazoles, a class of compounds related to this molecule, exhibit diverse bioactivities. These include anticonvulsant, antifungal, and antibacterial properties . Researchers might explore its potential in these areas or investigate novel applications.

properties

IUPAC Name

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMLOZOANYHZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride

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